10,10'-Diphenyl-9,9'-bianthracene
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Overview
Description
10,10’-Diphenyl-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two anthracene units connected at the 9-position, each substituted with a phenyl group at the 10-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Diphenyl-9,9’-bianthracene typically involves the coupling of two anthracene units. One common method is the Ullmann coupling reaction, where 9-bromoanthracene is reacted with a copper catalyst in the presence of a phenylboronic acid to form the desired compound . The reaction conditions usually involve heating the reactants in a suitable solvent such as toluene or xylene under an inert atmosphere.
Industrial Production Methods
Industrial production of 10,10’-Diphenyl-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
10,10’-Diphenyl-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
10,10’-Diphenyl-9,9’-bianthracene has several scientific research applications:
Chemistry: Used as a model compound in photophysical studies and as a building block for more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 10,10’-Diphenyl-9,9’-bianthracene in photophysical applications involves the absorption of light, leading to an excited singlet state. This excited state can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The compound’s unique structure allows for efficient energy transfer and photon upconversion processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the direct connection between two anthracene units.
10,10’-Dibromo-9,9’-bianthracene: A halogenated derivative used as a precursor for further functionalization.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Contains naphthalene units instead of phenyl groups.
Uniqueness
10,10’-Diphenyl-9,9’-bianthracene is unique due to its ability to form stable excited states and participate in efficient energy transfer processes. Its structural rigidity and extended conjugation make it an excellent candidate for photophysical studies and optoelectronic applications .
Properties
CAS No. |
23102-67-2 |
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Molecular Formula |
C40H26 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
9-phenyl-10-(10-phenylanthracen-9-yl)anthracene |
InChI |
InChI=1S/C40H26/c1-3-15-27(16-4-1)37-29-19-7-11-23-33(29)39(34-24-12-8-20-30(34)37)40-35-25-13-9-21-31(35)38(28-17-5-2-6-18-28)32-22-10-14-26-36(32)40/h1-26H |
InChI Key |
NBYGJKGEGNTQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
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